tert-Butyl (R)-2-(difluoromethyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl ®-2-(difluoromethyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-(difluoromethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and difluoromethylating agents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of tert-Butyl ®-2-(difluoromethyl)piperazine-1-carboxylate may utilize continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-(difluoromethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of piperazine derivatives with different functional groups.
Scientific Research Applications
tert-Butyl ®-2-(difluoromethyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis:
Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound is used in the development of new materials and catalysts, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-(difluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the tert-butyl group provides steric hindrance that can influence the compound’s overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ®-2-(trifluoromethyl)piperazine-1-carboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
tert-Butyl ®-2-(methyl)piperazine-1-carboxylate: Contains a methyl group instead of a difluoromethyl group.
tert-Butyl ®-2-(chloromethyl)piperazine-1-carboxylate: Features a chloromethyl group in place of the difluoromethyl group.
Uniqueness
tert-Butyl ®-2-(difluoromethyl)piperazine-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing compounds with improved pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C10H18F2N2O2 |
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Molecular Weight |
236.26 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(difluoromethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-5-4-13-6-7(14)8(11)12/h7-8,13H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
FQCASEFLOGAOJM-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(F)F |
Origin of Product |
United States |
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